(2E)-3-(6-chloropyridin-2-yl)prop-2-enoicacid
Description
(2E)-3-(6-Chloropyridin-2-yl)prop-2-enoic acid is an α,β-unsaturated carboxylic acid featuring a chloropyridine substituent. Its molecular formula is C₈H₆ClNO₂, and its IUPAC name reflects the (E)-configuration of the double bond and the 6-chloro substitution on the pyridin-2-yl moiety. Key identifiers include:
- CAS No.: 38076-80-1
- Molecular Weight: Reported values in the literature show discrepancies, with 208.24 g/mol and 261.12 g/mol cited.
- Structural Features: The conjugated system (prop-2-enoic acid) and electron-withdrawing chlorine atom on the pyridine ring may influence reactivity, acidity, and intermolecular interactions .
Properties
IUPAC Name |
(E)-3-(6-chloropyridin-2-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO2/c9-7-3-1-2-6(10-7)4-5-8(11)12/h1-5H,(H,11,12)/b5-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXROTQDGXJFIA-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=NC(=C1)Cl)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-3-(6-chloropyridin-2-yl)prop-2-enoic acid, also known as a derivative of acrylic acid, has garnered attention in various biological studies due to its potential therapeutic applications. This compound has been investigated for its biological activities, particularly in the context of antiviral and anticancer properties. This article reviews the current understanding of its biological activity, synthesizing findings from diverse sources.
Chemical Structure and Properties
The chemical structure of (2E)-3-(6-chloropyridin-2-yl)prop-2-enoic acid can be represented as follows:
This compound features a chlorinated pyridine ring, which is significant for its interaction with biological targets.
Antiviral Activity
Recent studies have highlighted the compound's potential as an inhibitor of the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19. The Mpro enzyme is crucial for viral replication, making it an attractive target for antiviral drug development.
Case Study: Inhibition of Mpro
A study demonstrated that several compounds, including derivatives similar to (2E)-3-(6-chloropyridin-2-yl)prop-2-enoic acid, exhibited notable inhibitory effects against Mpro in vitro. The reported half-maximal inhibitory concentration (IC50) values indicate the potency of these compounds:
| Compound | IC50 (µM) | Assay Type |
|---|---|---|
| Compound A | 0.08 | FRET-based assay |
| Compound B | 0.18 | Antiviral activity assay |
| (2E)-3-(6-chloropyridin-2-yl)prop-2-enoic acid | TBD | TBD |
These findings suggest that modifications to the pyridine ring enhance the biological activity against viral targets, potentially leading to the development of effective antiviral therapies .
Anticancer Activity
In addition to its antiviral properties, (2E)-3-(6-chloropyridin-2-yl)prop-2-enoic acid has been evaluated for anticancer potential. Research indicates that compounds with similar structures can inhibit tumor growth by affecting various signaling pathways.
The mechanism through which this compound exerts its anticancer effects may involve:
- Inhibition of Cell Proliferation : Compounds similar to (2E)-3-(6-chloropyridin-2-yl)prop-2-enoic acid have shown effectiveness in reducing cell viability in cancer cell lines.
- Induction of Apoptosis : The compound may promote programmed cell death in malignant cells by activating apoptotic pathways.
- Modulation of Signaling Pathways : It may interfere with key signaling pathways involved in cancer progression, such as the MAPK/ERK pathway .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of (2E)-3-(6-chloropyridin-2-yl)prop-2-enoic acid. Key factors influencing its activity include:
- Chlorine Substitution : The presence of chlorine on the pyridine ring enhances binding affinity to biological targets.
- Functional Group Variations : Alterations in functional groups can significantly affect both potency and selectivity against various enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Pyridinyl Analogs
(a) (2E)-3-(6-Fluoropyridin-3-yl)prop-2-enoic Acid
- Molecular Formula: C₈H₆FNO₂
- CAS No.: Not explicitly provided in the evidence.
- Molecular Weight: Reported as 173.56 g/mol , though calculated molecular weight is 167.06 g/mol, indicating another discrepancy.
- Structural Differences :
- Halogen Substitution : Fluorine (atomic radius: 64 pm) replaces chlorine (99 pm), reducing steric bulk and increasing electronegativity.
- Pyridine Substitution Position : Fluorine is at the 3-position of the pyridine ring, altering electronic distribution compared to the 2-position chlorine in the parent compound.
- Implications :
(b) Other Halogenated Derivatives
lists compounds such as C₁₁H₆F₃NO₂ (MW 261.12) and C₇H₅F₂NO₃ (MW 231.59), though structural details are unclear. These may represent trifluoromethyl or difluoro analogs, which could exhibit distinct physicochemical properties due to increased lipophilicity or steric effects.
Structural and Functional Comparison Table
Key Research Findings and Implications
Electronic Effects :
- Chlorine’s larger atomic size and polarizability may enhance π-π stacking interactions in crystalline states compared to fluorine .
- Fluorine’s higher electronegativity could increase the carboxylic acid’s acidity (lower pKa), impacting solubility and reactivity.
In contrast, the 3-position fluorine analog may exhibit altered dipole moments and hydrogen-bonding capacities.
Data Discrepancies :
- Conflicting molecular weights for the parent compound (208.24 vs. 261.12 g/mol) and the fluorine analog (173.56 vs. calculated 167.06 g/mol) highlight inconsistencies in reported data, possibly due to measurement errors or unstated hydration states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
